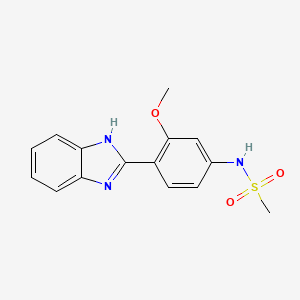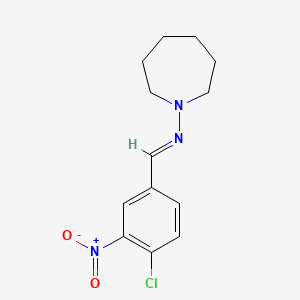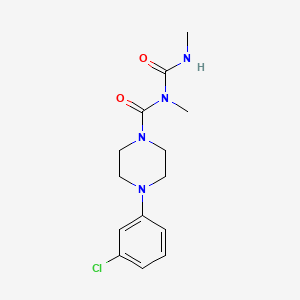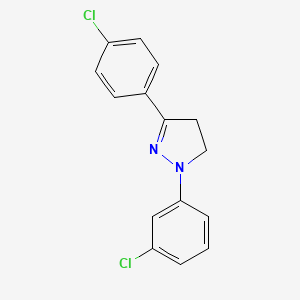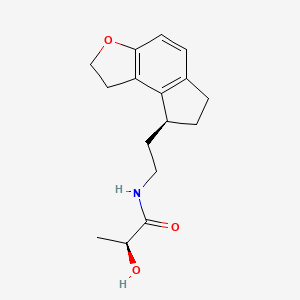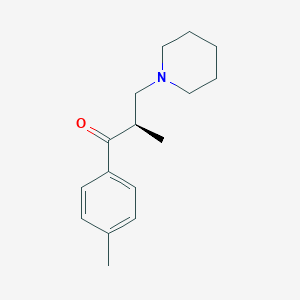
(r)-Tolperisone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Tolperisone is a chiral compound used primarily as a muscle relaxant. It is known for its ability to alleviate muscle spasms and improve blood circulation. The compound is a derivative of piperidine and is often used in the treatment of muscle stiffness and pain associated with various musculoskeletal conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tolperisone typically involves the reaction of 2-methyl-1-phenylpropan-1-one with piperidine under specific conditions. The process may include steps such as:
Condensation Reaction: The initial step involves the condensation of 2-methyl-1-phenylpropan-1-one with piperidine in the presence of a base.
Hydrogenation: The intermediate product is then subjected to hydrogenation to yield ®-Tolperisone.
Industrial Production Methods
Industrial production of ®-Tolperisone often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving advanced techniques such as continuous flow reactors and high-pressure hydrogenation.
Analyse Des Réactions Chimiques
Types of Reactions
®-Tolperisone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ®-Tolperisone into its alcohol derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives.
Applications De Recherche Scientifique
®-Tolperisone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of chiral synthesis and reaction mechanisms.
Biology: The compound is studied for its effects on muscle cells and its potential role in cellular signaling pathways.
Medicine: ®-Tolperisone is extensively researched for its therapeutic effects in treating muscle spasms and related conditions.
Industry: It is used in the formulation of pharmaceuticals and as a reference standard in quality control processes.
Mécanisme D'action
®-Tolperisone exerts its effects by acting on the central nervous system. It inhibits the release of calcium ions from the sarcoplasmic reticulum in muscle cells, leading to muscle relaxation. The compound also blocks sodium and potassium channels, which helps in reducing muscle excitability and spasms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Eperisone: Another muscle relaxant with a similar mechanism of action but different chemical structure.
Tizanidine: A muscle relaxant that acts on alpha-2 adrenergic receptors.
Baclofen: A GABA receptor agonist used for muscle relaxation.
Uniqueness
®-Tolperisone is unique due to its dual action on both calcium ion release and sodium/potassium channels. This dual mechanism makes it particularly effective in treating muscle spasms with fewer side effects compared to other muscle relaxants.
Propriétés
Numéro CAS |
67499-66-5 |
|---|---|
Formule moléculaire |
C16H23NO |
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
(2R)-2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3/t14-/m1/s1 |
Clé InChI |
FSKFPVLPFLJRQB-CQSZACIVSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)[C@H](C)CN2CCCCC2 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


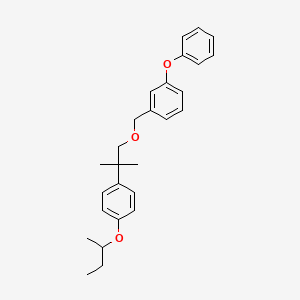
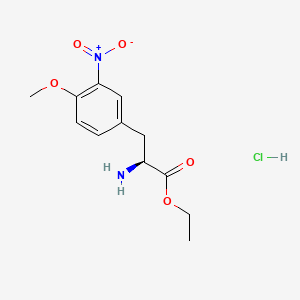

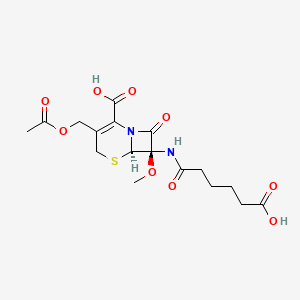

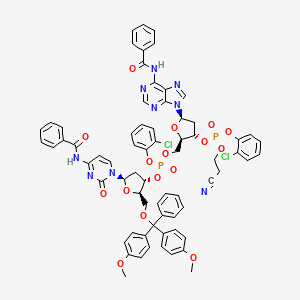
![Pyridoxiliden-pyridoxamin [German]](/img/structure/B12762648.png)
